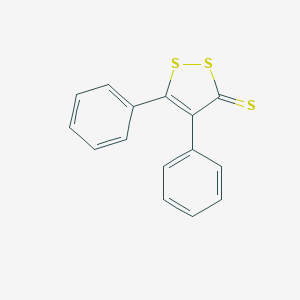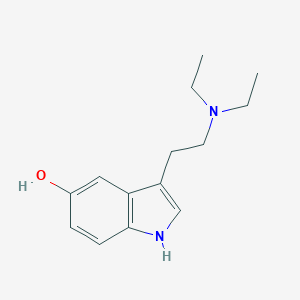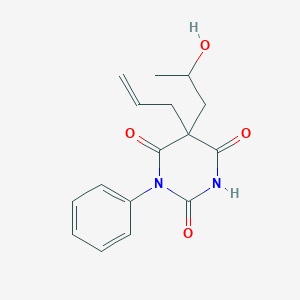
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, also known as AHPB, is a barbituric acid derivative that has gained attention due to its potential as a therapeutic agent. It was first synthesized in the 1960s and has since been the subject of several scientific studies. AHPB has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid is not fully understood, but it is thought to act on the GABAergic system. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to enhance GABA-mediated neurotransmission, which may contribute to its sedative and anxiolytic effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to inhibit the activity of the enzyme acetylcholinesterase, which may contribute to its anticonvulsant effects.
生化学的および生理学的効果
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have various biochemical and physiological effects, including anticonvulsant, sedative, anxiolytic, and neuroprotective effects. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to inhibit the activity of acetylcholinesterase, which may contribute to its anticonvulsant effects.
実験室実験の利点と制限
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has several advantages as a therapeutic agent, including its anticonvulsant, sedative, anxiolytic, and neuroprotective effects. However, there are also limitations to its use in lab experiments. One limitation is that 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid. One area of interest is its potential as a neuroprotective agent in various neurological disorders, including stroke and traumatic brain injury. Further research is needed to determine the optimal dosing and administration of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid in these settings. Additionally, more research is needed to understand the exact mechanism of action of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid, which may lead to the development of more effective therapeutic agents.
合成法
The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid involves the reaction of phenylmalonic acid with allyl bromide, followed by the reaction of the resulting product with diethyl carbonate. The final step involves the reaction of the product with urea and sodium ethoxide. The synthesis of 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been well-documented in scientific literature, and its purity can be confirmed through various analytical techniques.
科学的研究の応用
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to have anticonvulsant, sedative, and anxiolytic effects in animal models. 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has also been studied for its potential as a neuroprotective agent, with promising results in animal models of ischemic stroke and traumatic brain injury. Additionally, 5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
特性
CAS番号 |
14305-83-0 |
|---|---|
製品名 |
5-Allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC名 |
5-(2-hydroxypropyl)-1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H18N2O4/c1-3-9-16(10-11(2)19)13(20)17-15(22)18(14(16)21)12-7-5-4-6-8-12/h3-8,11,19H,1,9-10H2,2H3,(H,17,20,22) |
InChIキー |
HLLVNQIINMJLBS-UHFFFAOYSA-N |
SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
正規SMILES |
CC(CC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC=C)O |
同義語 |
5-allyl-(beta-hydroxy)propyl-N-phenylbarbituric acid 5-allyl-5-(beta-hydroxypropyl)-N-phenylbarbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



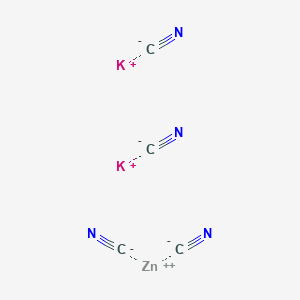
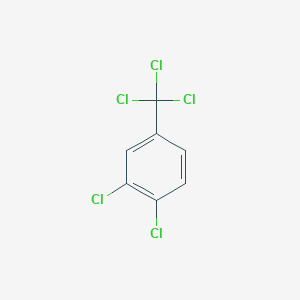
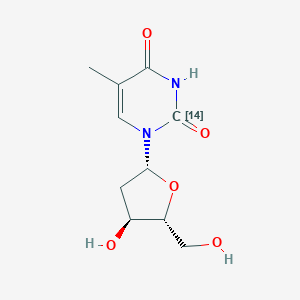
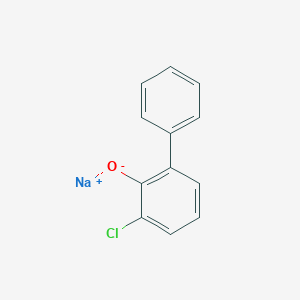
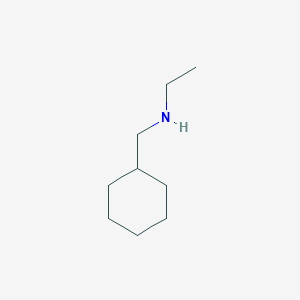
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
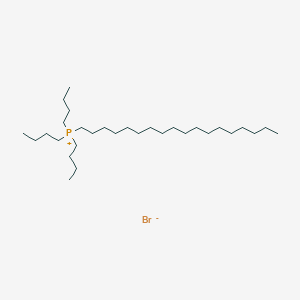

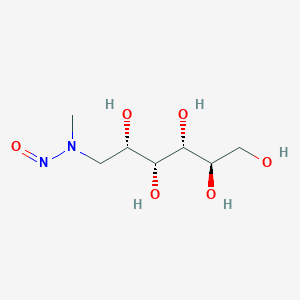
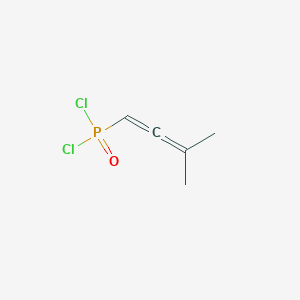
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
